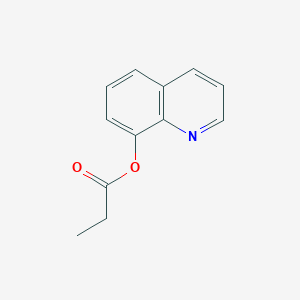

8-Quinolinol, 8-propanoate

Description

Contextualization of the 8-Quinolinol Chemical Scaffold

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a bicyclic aromatic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, is a cornerstone in heterocyclic chemistry. rroij.commdpi.com This structure, also known as oxine, provides a versatile framework for developing a wide array of functional molecules. rroij.commultichemindia.com The defining feature of 8-HQ is the hydroxyl group at the 8-position, which, in close proximity to the nitrogen atom in the pyridine ring, imparts unique chemical properties. mdpi.com This arrangement allows 8-hydroxyquinoline to act as a potent bidentate chelating agent, forming stable complexes with a multitude of metal ions. mdpi.comontosight.ai This chelating ability is a key driver of its broad utility in analytical chemistry for the detection and quantification of metals, as well as in materials science. multichemindia.comontosight.ai Beyond its coordination chemistry, the 8-quinolinol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and neuroprotective properties. rroij.comscispace.com The inherent reactivity of both the phenol and pyridine rings allows for extensive structural modifications, making it a valuable building block for the synthesis of complex molecular architectures with tailored properties. mdpi.com

Significance of Esterification at the 8-Position in Quinoline (B57606) Chemistry

Esterification of the hydroxyl group at the 8-position of the quinoline scaffold is a significant synthetic strategy that profoundly alters the parent molecule's physicochemical and biological properties. This chemical modification replaces the active hydrogen of the hydroxyl group with an acyl group, transforming the phenolic 8-hydroxyquinoline into an ester derivative. A primary consequence of this transformation is the modification of the compound's chelating ability. While 8-hydroxyquinoline is a powerful chelating agent, its ester derivatives may exhibit altered or diminished metal-binding capacities, a property that can be strategically exploited in various applications.

Furthermore, esterification significantly impacts the lipophilicity of the molecule. By introducing an ester functional group, the polarity of the 8-hydroxyquinoline scaffold can be fine-tuned, which in turn influences its solubility in different solvent systems and its ability to permeate biological membranes. This modulation of lipophilicity is a critical parameter in the design of pharmacologically active compounds. The synthesis of these esters typically involves the reaction of 8-hydroxyquinoline with a corresponding carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. ontosight.ai This process allows for the introduction of a wide variety of ester functionalities, each imparting distinct characteristics to the resulting molecule. For instance, the acetate (B1210297) ester of 8-hydroxyquinoline is known to undergo the Fries rearrangement to yield acetyl derivatives. rroij.com

Overview of 8-Quinolinol, 8-Propanoate as a Specific Ester Derivative

This compound is an ester derivative of 8-hydroxyquinoline where the hydrogen of the hydroxyl group at the 8-position is replaced by a propanoyl group. This specific modification results in a molecule with distinct properties compared to the parent 8-hydroxyquinoline. The introduction of the propanoate group alters the electronic and steric environment around the chelating site, which can influence its interaction with metal ions.

The synthesis of this compound would typically be achieved through the esterification of 8-hydroxyquinoline with propanoic acid or a more reactive derivative like propanoyl chloride or propanoic anhydride. This reaction creates an ester linkage, fundamentally changing the chemical nature of the 8-position from a phenolic hydroxyl group to a propanoate ester.

Below is a table summarizing some of the key chemical properties of the parent compound, 8-Quinolinol.

| Property | Value |

| IUPAC Name | Quinolin-8-ol |

| Other Names | 8-Hydroxyquinoline, Oxine |

| CAS Number | 148-24-3 |

| Chemical Formula | C9H7NO |

| Molar Mass | 145.16 g/mol |

| Appearance | White to off-white or faintly yellow crystalline powder |

| Melting Point | 76 °C (169 °F; 349 K) |

| Boiling Point | 276 °C (529 °F; 549 K) |

| Solubility | Information not available |

Data sourced from multiple references. wikipedia.orgnih.gov

Current Research Trajectories and Key Unexplored Areas

Current research involving 8-hydroxyquinoline and its derivatives is highly interdisciplinary, spanning medicinal chemistry, materials science, and analytical chemistry. A significant focus remains on the development of novel therapeutic agents, with studies exploring their potential as anticancer, neuroprotective, and antimicrobial agents. mdpi.comscispace.com The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is being leveraged in the design of drugs that target metalloenzymes or disrupt metal homeostasis in pathological conditions. mdpi.com In materials science, derivatives of 8-hydroxyquinoline are being investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for the detection of environmentally and biologically important metal ions. rroij.comscispace.com

Despite the extensive research, several key areas remain relatively unexplored. The systematic investigation of how different ester functionalities at the 8-position, such as in this compound, modulate the biological activity and material properties of the quinoline scaffold is an area ripe for further exploration. While the synthesis of various esters is conceptually straightforward, a comprehensive library of these compounds and a systematic evaluation of their structure-activity relationships are lacking. For instance, detailed studies on how the chain length and branching of the ester group influence membrane permeability, metabolic stability, and specific biological targets could yield valuable insights for drug design.

Furthermore, the application of these ester derivatives in areas beyond traditional medicinal chemistry, such as in the development of "smart" materials that respond to specific stimuli or in the creation of novel catalytic systems, is an emerging field. The potential for the controlled release of 8-hydroxyquinoline from its ester prodrugs in specific biological environments also presents an exciting avenue for future research. A deeper understanding of the enzymatic or chemical hydrolysis of these esters in vivo could lead to the development of more targeted and effective therapeutic strategies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27037-36-1 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

quinolin-8-yl propanoate |

InChI |

InChI=1S/C12H11NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 |

InChI Key |

RAHGSDXNNFEYRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 8 Quinolinol Esters

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 8-Quinolinol, 8-propanoate, the FTIR spectrum is characterized by the presence of specific vibrational bands that confirm the esterification of the parent 8-Quinolinol molecule.

The most telling evidence of ester formation is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For analogous propionate (B1217596) esters, this band typically appears in the region of 1735-1750 cm⁻¹. psu.eduresearchgate.net Concurrently, the broad absorption band characteristic of the phenolic hydroxyl (-OH) group in the parent 8-Quinolinol, usually found around 3160-3400 cm⁻¹, is absent in the spectrum of the ester. psu.eduresearchgate.net

Other significant peaks include those for the C-O stretching vibrations of the ester group, typically found in the 1100-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the quinoline (B57606) ring system are observed in the 1000-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aliphatic propanoate chain and the aromatic quinoline ring are also present.

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Ester) | 1735 - 1750 | Strong intensity, confirms ester functional group. psu.edu |

| Aromatic C=C and C=N Stretch | 1000 - 1600 | Medium to strong intensity, characteristic of the quinoline ring. researchgate.net |

| C-O Stretch (Ester) | 1100 - 1300 | Strong intensity. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium intensity. |

| Aliphatic C-H Stretch | 2850 - 2980 | Weak to medium intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. While ³¹P NMR is not applicable due to the absence of phosphorus, ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms.

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the quinoline ring and the propanoate chain. The aromatic region of the spectrum (typically 7.0-9.0 ppm) would display a complex pattern of signals corresponding to the six protons of the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the ester group. nih.gov For instance, studies on related O-substituted quinolinols show significant changes in the chemical shifts of the ring protons, particularly at the H-7 position, upon substitution. nih.gov

The aliphatic protons of the propanoate group would appear in the upfield region of the spectrum. A triplet signal corresponding to the methyl (-CH₃) group and a quartet for the methylene (B1212753) (-CH₂-) group are expected, consistent with the ethyl fragment of the propanoate moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

| Quinoline H-2 | ~8.9 | Doublet of doublets | Aromatic proton adjacent to nitrogen. amazonaws.com |

| Quinoline H-4 | ~8.1 | Doublet of doublets | Aromatic proton. amazonaws.com |

| Quinoline H-3, H-5, H-6, H-7 | 7.2 - 7.8 | Multiplets | Aromatic protons on the quinoline ring. dergipark.org.tr |

| Propanoate -CH₂- | ~2.6 | Quartet | Methylene protons adjacent to the carbonyl group. |

| Propanoate -CH₃- | ~1.2 | Triplet | Methyl protons of the propanoate group. |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₂H₁₁NO₂), which is 201.08 g/mol .

The fragmentation pattern would likely involve the initial loss of the propanoate group or parts of it. A key fragmentation pathway would be the cleavage of the ester bond, leading to a prominent peak corresponding to the 8-hydroxyquinoline (B1678124) radical cation at m/z 145. This fragment could then undergo further fragmentation, consistent with the known mass spectrum of 8-Quinolinol, showing characteristic daughter ions at m/z 117 (loss of CO) and m/z 89. nist.gov Another likely fragmentation is the loss of the ethyl group (C₂H₅) from the molecular ion.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Description |

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺). |

| 145 | [C₉H₇NO]⁺ | Loss of the propionyl group (-COC₂H₅) from M⁺. Corresponds to the 8-quinolinol radical cation. nist.gov |

| 117 | [C₈H₇N]⁺ | Loss of carbon monoxide (-CO) from the [C₉H₇NO]⁺ fragment. nist.gov |

| 89 | [C₇H₅]⁺ | Further fragmentation of the quinoline ring. nist.gov |

Electronic Absorption Spectroscopy for Electronic Structure Analysis (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the π-π* transitions of the quinoline chromophore. The parent compound, 8-hydroxyquinoline, exhibits characteristic absorption bands that can be influenced by the solvent and pH. nih.gov

Upon esterification to form this compound, the electronic structure is slightly altered. The absorption maxima are expected to be similar to those of 8-hydroxyquinoline in a non-polar solvent, as the fundamental chromophore remains the same. Typically, quinoline derivatives show multiple absorption bands in the UV region, often between 240 nm and 320 nm. acs.org The esterification may cause a slight shift (either bathochromic or hypsochromic) in the position and intensity of these bands compared to the parent phenol (B47542).

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected λₘₐₓ (nm) | Description |

| π → π | ~240 - 250 | High-energy transition within the quinoline ring. acs.org |

| π → π | ~300 - 320 | Lower-energy transition of the conjugated aromatic system. nih.gov |

Thermal Stability Analysis (Thermogravimetric Analysis, TGA)

A TGA curve for this compound would be expected to show a distinct, single-step decomposition process. The initial weight loss would likely begin at a temperature above 200 °C, corresponding to the cleavage of the ester bond and the volatilization of the propanoate side chain. The decomposition of the more stable quinoline ring would occur at significantly higher temperatures. The analysis provides information on the onset of decomposition and the temperature of maximum decomposition rate, which are key indicators of the compound's thermal stability.

Table 5: Predicted Thermal Decomposition Profile for this compound

| Temperature Range (°C) | Weight Loss (%) | Description |

| < 200 | Negligible | Compound is thermally stable. |

| > 200 | Significant | Onset of decomposition, likely involving the loss of the propanoate group. journalspub.inforesearchgate.net |

| Higher Temperatures | Further Loss | Decomposition of the quinoline ring structure. |

Coordination Chemistry and Metal Ion Interactions of 8 Quinolinol, 8 Propanoate, and Analogues

Ligand Design Principles and Bidentate Coordination Characteristics of 8-Quinolinol Derivatives

8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives are classic examples of bidentate ligands, capable of forming stable chelate rings with metal ions. nih.govtandfonline.com The fundamental design principle lies in the strategic placement of a hydroxyl (-OH) group at the C-8 position and a nitrogen atom within the quinoline (B57606) ring. This arrangement allows for the deprotonation of the hydroxyl group and subsequent coordination of both the phenolate (B1203915) oxygen and the pyridine (B92270) nitrogen to a metal center, forming a stable five-membered ring. researchgate.netscispace.com This bidentate coordination is a key feature, making 8-HQ and its derivatives effective chelating agents for a multitude of divalent and trivalent metal ions. lsbu.ac.ukrsc.orgrsc.org

The versatility of the 8-quinolinol scaffold allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.nettandfonline.com Modifications can be introduced at various positions on the quinoline ring to influence factors such as solubility, electronic properties, and steric hindrance, thereby fine-tuning the ligand's coordination behavior and the properties of the resulting metal complexes. nih.govtandfonline.com For instance, the introduction of substituent groups can alter the ligand's lipophilicity and chelating strength. tandfonline.com The fundamental bidentate coordination, however, remains the cornerstone of the ligand design for this class of compounds. tandfonline.comtandfonline.com

Chelation Mechanisms with Transition Metal Ions (e.g., Cu(II), Zn(II), Fe(III), Al(III), Ni(II))

8-Quinolinol derivatives readily chelate with a variety of transition metal ions, including copper(II), zinc(II), iron(III), aluminum(III), and nickel(II). nih.govtandfonline.comscirp.orgtandfonline.com The chelation process involves the displacement of the proton from the hydroxyl group and the formation of coordinate bonds between the metal ion and the nitrogen and oxygen donor atoms of the ligand. scispace.comscirp.org This results in the formation of stable metal complexes, often with well-defined geometries. scirp.org For example, Cu(II) can form a square-planar complex with two 8-hydroxyquinoline ligands, while other metals like Ni(II) can form octahedral complexes by coordinating with two water molecules in addition to the two bidentate ligands. scirp.org The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the specific substituents on the 8-quinolinol ring. scirp.orgtandfonline.com

The introduction of a propanoate ester moiety at the 8-position of the quinolinol ring, as in 8-quinolinol, 8-propanoate, would significantly alter its coordination chemistry compared to the parent 8-hydroxyquinoline. In this derivative, the hydroxyl group is esterified, meaning the acidic proton is replaced by a propanoyl group. This modification blocks the primary coordination site—the deprotonated hydroxyl group.

Consequently, this compound would not be expected to function as a traditional bidentate (N, O) chelating ligand in the same manner as 8-hydroxyquinoline. The nitrogen atom of the quinoline ring could still potentially act as a monodentate ligand, but the strong chelate effect arising from the formation of a five-membered ring with a metal ion would be absent. The ester carbonyl oxygen is generally a poor Lewis base and is less likely to participate in stable coordination, especially compared to the phenolate oxygen of deprotonated 8-hydroxyquinoline.

However, it is conceivable that under certain conditions, such as in the presence of a strong Lewis acid or under conditions that could induce hydrolysis of the ester, the coordination behavior could be more complex. Hydrolysis would regenerate the 8-hydroxyquinoline, which could then participate in chelation. The steric bulk of the propanoate group would also influence how the molecule could approach and interact with a metal center.

The stoichiometry of metal complexes with 8-hydroxyquinoline and its derivatives is commonly found to be 1:1, 1:2, or 1:3 (metal:ligand), depending on the charge and coordination number of the metal ion. scirp.orgtandfonline.commdpi.com For many divalent transition metals like Cu(II), Ni(II), and Co(II), 1:2 complexes are frequently observed. scirp.orgscirp.org For instance, spectrophotometric and conductometric titrations have confirmed a 1:2 molar ratio for complexes of Co(II) and Ni(II) with 8-hydroxyquinoline. scirp.org Similarly, Cu(II) also forms a 2:1 complex with 8-HQ. scirp.org Trivalent metals like Al(III) and Fe(III) typically form 1:3 complexes, such as the well-known tris(8-hydroxyquinolinato)aluminium (Alq3). scirp.org

The stability of these complexes is quantified by their formation constants (also known as stability constants). Higher formation constants indicate greater stability of the metal complex. The formation constants for various metal complexes of an 8-hydroxyquinoline derivative with a proline substituent are presented in the table below.

| Metal Ion | Species | logβ |

|---|---|---|

| Fe(III) | [Fe(HL)]2+ | 12.3 ± 0.2 |

| [Fe(HL)2]+ | 22.8 ± 0.3 | |

| [FeL3] | 34.1 ± 0.5 | |

| Fe(II) | [Fe(HL)]+ | 7.1 ± 0.1 |

| [Fe(HL)2] | 13.8 ± 0.1 | |

| [FeL3]- | 18.5 ± 0.2 | |

| Cu(II) | [Cu(HL)]+ | 9.8 ± 0.1 |

| [Cu(HL)2] | 18.4 ± 0.1 | |

| Zn(II) | [Zn(HL)]+ | 8.6 ± 0.1 |

| [Zn(HL)2] | 16.3 ± 0.1 |

Data from UV-vis spectrophotometric titrations of HQNO2-L-Pro. mdpi.com

Complexation Behavior with Lanthanide Series Elements

8-Hydroxyquinoline and its derivatives are also effective ligands for lanthanide ions (Ln³⁺). nih.govdntb.gov.ua The coordination chemistry with lanthanides is of particular interest due to the potential for luminescent materials. rsc.orgresearchgate.net The 8-hydroxyquinoline derivative can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. dntb.gov.ua

The complexation often results in dinuclear or polynuclear structures, where the phenoxo group of the 8-hydroxyquinoline ligand can bridge two lanthanide ions. rsc.org The specific coordination environment around the lanthanide ion is influenced by the substituents on the ligand and the presence of other co-ligands. acs.org For example, reactions of an 8-hydroxyquinoline derivative with various lanthanide precursors in the presence of β-diketonate co-ligands yielded a series of dinuclear lanthanide complexes. acs.org The photophysical properties of these complexes are highly dependent on the efficiency of the energy transfer from the ligand to the lanthanide ion. dntb.gov.ua

Supramolecular Architectures Derived from 8-Quinolinol Metal Complexes

The ability of 8-quinolinol metal complexes to self-assemble into larger, ordered structures has led to the development of a rich variety of supramolecular architectures. tandfonline.commdpi.com These architectures are constructed through non-covalent interactions such as π-π stacking, hydrogen bonding, and C-H···π interactions between the individual metal complex units. mdpi.comnih.gov

For instance, chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have been shown to form 3D supramolecular networks through a combination of π-π stacking and various hydrogen bonding interactions. mdpi.comnih.govdntb.gov.ua Similarly, the use of bis(8-hydroxyquinoline) ligands, where two 8-quinolinol units are connected by a flexible or rigid linker, can lead to the formation of coordination polymers. tandfonline.comtandfonline.com These polymers consist of repeating metal-ligand units extending in one, two, or three dimensions. The nature of the linker and the coordination geometry of the metal ion play crucial roles in determining the final supramolecular structure. tandfonline.com The design of these supramolecular architectures is of interest for applications in materials science, such as in the development of porous materials and sensors.

Electrochemistry of 8-Quinolinol Metal Complexes

The electrochemical properties of 8-quinolinol metal complexes are of significant interest, particularly in the context of their use in electronic devices and catalysis. The free 8-hydroxyquinoline ligand is electroactive, and its redox behavior is influenced by complexation with metal ions. acs.org

Cyclic voltammetry studies have shown that the free ligand typically exhibits oxidation at high potentials. acs.orgresearchgate.net Upon complexation, the redox potentials can shift, and the electrochemical behavior becomes dependent on both the ligand and the metal center. acs.org For complexes with redox-inactive metal ions like Al(III) and Zn(II), the electrochemistry is primarily ligand-based. In contrast, for complexes with redox-active transition metals such as Fe(III), Co(II), and Ni(II), both the metal and the ligand can participate in electron transfer processes. acs.orgrsc.org

The electrochemical behavior is also influenced by the solvent and the supporting electrolyte. researchgate.net The study of the electrochemistry of these complexes provides insights into their electronic structure and their potential to act as electron-transfer agents or catalysts in various applications. acs.orgrsc.org

Computational and Theoretical Investigations of 8 Quinolinol, 8 Propanoate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic and geometric properties of molecules. For 8-quinolinol and its derivatives, DFT calculations are employed to optimize molecular geometries, determine electronic structures, and calculate various quantum chemical parameters.

Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-311++g(d,p) for non-metal atoms and LANL2DZ for metals, to find the lowest energy geometries of these molecules. Frequency calculations are subsequently performed on these optimized structures to confirm that they represent true energy minima, indicated by the absence of imaginary frequencies. Such calculations have been applied to various 8-hydroxyquinoline-based systems, including mixed-ligand metal complexes, to elucidate their three-dimensional structures and electronic configurations. For instance, DFT studies on metal complexes of salen and 8-hydroxyquinoline (B1678124) have revealed octahedral geometries. Similarly, first-principles DFT calculations have been used to study the electronic structure of bis(8-hydroxyquinoline) manganese (Mnq2), showing that the magnetic moment primarily originates from the localized 3d orbital of the manganese atom.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, reflecting its electron-donating ability, while the LUMO is the orbital that most readily accepts electrons, indicating its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

In the context of 8-hydroxyquinoline (8-HQ) and its derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. For the 8-HQ molecule, the HOMO-LUMO gap is approximately 2.81 eV, suggesting it can readily react by both donating and accepting electrons. The distribution of these orbitals is also significant. In 8-HQ, both the HOMO and LUMO are distributed across the entire molecule, indicating that the whole molecule participates in chemical reactions.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO)

Global Electrophilicity (ω): ω = μ² / 2η

These parameters provide quantitative measures of reactivity and are instrumental in comparing the chemical behavior of different derivatives.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Focus

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for separating and analyzing complex mixtures. For 8-quinolinol derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) with Mixed-Mode Stationary Phases

The analysis of 8-hydroxyquinoline (B1678124) and its derivatives by HPLC can be challenging due to their chelating properties, which can lead to peak distortion and poor symmetry on traditional silica-based columns. sielc.com Mixed-mode chromatography (MMC) offers a solution by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column. researchgate.net This approach provides enhanced selectivity and retention for a wide range of compounds, including polar and non-polar analytes. chromatographyonline.com

Mixed-mode stationary phases, which incorporate both hydrophobic (e.g., C8 or C18 alkyl chains) and ion-exchange functional groups, are particularly effective for retaining and separating basic compounds like quinolines. chromatographyonline.comsielc.com For instance, Primesep 100 and Primesep 200 columns, which feature cation-exchange functionalities, demonstrate significantly better retention for 8-hydroxyquinoline compared to standard C18 columns. sielc.comsielc.com This is attributed to the ionic interaction between the basic quinoline (B57606) molecule and the stationary phase. sielc.comsielc.com

A typical HPLC method for 8-hydroxyquinoline analysis on a mixed-mode column might involve an isocratic mobile phase of water, acetonitrile (B52724) (ACN), and an acid buffer like sulfuric acid or phosphoric acid. sielc.com The use of such columns allows for high resolution and symmetrical peak shapes, with UV detection commonly set at 200 nm or 250 nm. sielc.comsielc.com

Table 1: Comparison of HPLC Columns for 8-Hydroxyquinoline Analysis

| Column Type | Stationary Phase Characteristics | Mobile Phase Example | Key Advantages |

| Primesep 100 | Mixed-mode with cation-exchange groups | Water, Acetonitrile, Sulfuric Acid buffer | Superior retention for basic compounds. sielc.com |

| Primesep 200 | Mixed-mode with cation-exchange groups | 30% Acetonitrile with 0.1% Phosphoric Acid | High efficiency and symmetrical peaks. sielc.com |

| Standard C18 | Reversed-phase | 5% Acetonitrile with 0.1% Phosphoric Acid | Less retention for 8-hydroxyquinoline. sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For trace-level analysis, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. nih.gov This technique is invaluable for quantifying minute amounts of substances in complex matrices. nih.gov

In the context of 8-quinolinol derivatives, an LC-MS/MS method allows for the sensitive determination of these compounds. For compatibility with mass spectrometry, volatile buffers like ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com The analysis is often performed using electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. nih.gov

A developed and validated LC-MS/MS method for an 8-hydroxyquinoline analogue, CLBQ14, demonstrated linearity over a concentration range of 1–1000 ng/mL. nih.gov The method utilized an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column and a gradient mobile phase of 0.1% formic acid in acetonitrile and water. nih.gov The high recovery rates (over 96%) from biological matrices and the absence of significant matrix effects highlight the reliability of this approach for trace analysis. nih.gov

Spectrophotometric Determination Methods

Spectrophotometric methods, including colorimetric and UV-Vis techniques, offer a straightforward and accessible means for the quantitative analysis of 8-quinolinol derivatives. These methods are often based on the formation of colored complexes or the intrinsic UV absorbance of the compounds.

A common spectrophotometric method for 8-hydroxyquinoline and its halogenated derivatives involves a reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent. This reaction produces a red antipyrine (B355649) dye with a maximum absorption at 500 nm, allowing for quantification. nih.gov

Another approach relies on the chelation of 8-hydroxyquinoline with metal ions to form colored complexes. For example, the reaction of clioquinol (B1669181) (a derivative of 8-hydroxyquinoline) with iron(III) forms a blue-green complex that absorbs maximally at 639 nm. researchgate.net This method has been successfully applied to determine the concentration of the drug in pharmaceutical creams. researchgate.net The method demonstrated linearity over a concentration range of 2.00-20.00 µg/ml. researchgate.net

UV-Vis spectrophotometry can also be used directly. For instance, a method for determining clobetasol (B30939) propionate (B1217596) showed maximum absorbance at 240 nm in distilled water. researchgate.net

Gravimetric Analysis and Extraction Techniques for Metal Ions

8-Hydroxyquinoline is a well-established chelating agent that forms insoluble complexes with a wide variety of metal ions, making it an excellent reagent for gravimetric analysis and the extraction of metal ions. rroij.com This property allows for the separation and quantification of metals from various samples.

The fundamental principle of gravimetric analysis using 8-hydroxyquinoline involves the precipitation of a metal-oxine complex from a solution. The hydrogen atom of the hydroxyl group is displaced, and the metal ion binds to both the oxygen and nitrogen atoms of the 8-hydroxyquinoline molecule. rroij.com The resulting precipitate is then filtered, dried, and weighed to determine the amount of metal present.

Solvent extraction is another powerful technique that utilizes the chelating properties of 8-quinolinol. By dissolving 8-quinolinol in an organic solvent like chloroform (B151607) or ethyl propionate, metal ions can be selectively extracted from an aqueous phase. acs.orgosti.gov The efficiency of this extraction is often pH-dependent. acs.org For example, aluminum, cobalt, copper, iron, and nickel can be effectively extracted into an ethyl propionate solution containing 8-quinolinol at a pH of 6 ± 0.5. acs.org The extracted metal can then be quantified, often by atomic absorption spectrophotometry. acs.org

Method Development and Validation for 8-Quinolinol, 8-propanoate

The development and validation of analytical methods are critical to ensure their accuracy, precision, and reliability for the intended application. For 8-quinolinol and its derivatives, this process involves several key steps.

Method development for an HPLC analysis, for instance, would include selecting an appropriate column (e.g., a mixed-mode stationary phase), optimizing the mobile phase composition (solvents and buffers), and setting the detector wavelength. sielc.comsielc.com For LC-MS/MS, development also includes optimizing the mass spectrometer parameters for the specific analyte. nih.gov

Validation of the developed method is performed according to established guidelines, such as those from the FDA or other regulatory bodies. nih.gov Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrumental response over a defined range. nih.govresearchgate.net

Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter between a series of measurements, respectively. nih.govresearchgate.net

Selectivity/Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified. nih.govresearchgate.net

Recovery: Evaluating the efficiency of the extraction procedure from the sample matrix. nih.gov

Stability: Assessing the stability of the analyte in the sample under various storage and handling conditions. nih.govresearchgate.net

For example, a validated LC-MS/MS method for an 8-hydroxyquinoline analogue showed intra-day and inter-day accuracy and precision within 15% of the nominal concentration, which is a common acceptance criterion. nih.gov

Applications in Advanced Materials Science and Catalysis

Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) and Other Electronic Devices

There is no available research data on the application of 8-Quinolinol, 8-propanoate in OLEDs or other electronic devices. Studies in this area have predominantly focused on metal complexes of 8-quinolinol, such as tris(8-hydroxyquinolinato)aluminum (Alq3), which is a benchmark electron-transporting and emissive material in OLED technology. The specific properties of the 8-propanoate ester in this context have not been reported.

Corrosion Inhibition Formulations and Mechanisms

No studies have been found that investigate the corrosion inhibition properties of this compound. Research into 8-quinolinol derivatives as corrosion inhibitors has demonstrated their effectiveness, which is attributed to their ability to adsorb on metal surfaces and form protective films. The specific performance and mechanism of this compound as a corrosion inhibitor have not been documented.

Catalytic Applications

Metal Complex Catalysis (e.g., Oxidation Reactions)

There is no information available regarding the use of this compound in metal complex catalysis for oxidation or other reactions. The catalytic activity of 8-quinolinol-based complexes is an area of active research, but studies involving the 8-propanoate derivative are absent from the current body of literature.

Development of Catalytic Antioxidant Systems

The potential of this compound in the development of catalytic antioxidant systems has not been investigated. While the antioxidant properties of 8-quinolinol and some of its derivatives are known, the specific contribution and efficacy of the 8-propanoate ester in such systems are not documented.

Ligand Design Strategies for Tuning Catalytic Performance

The catalytic performance of a metal complex is intricately linked to the electronic and steric properties of its surrounding ligands. For catalysts based on 8-Quinolinol and its derivatives, strategic modifications to the quinoline (B57606) ring offer a powerful tool for tuning reactivity and selectivity. These modifications can influence the electron density at the metal center, the stability of the complex, and the accessibility of the catalytic site.

One of the primary strategies involves the introduction of electron-donating or electron-withdrawing substituents at various positions on the quinoline ring. For instance, attaching electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be advantageous for other types of reactions.

The steric environment around the metal center also plays a crucial role. By introducing bulky substituents near the coordination site, it is possible to control the approach of substrates, thereby influencing the stereoselectivity of a reaction. This is a key principle in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product.

In the case of this compound, the esterification of the 8-hydroxyl group represents a fundamental ligand design choice. This modification blocks the traditional bidentate chelation that is characteristic of 8-hydroxyquinoline (B1678124). rroij.comtandfonline.com As a result, this compound would likely coordinate to a metal center primarily through its quinoline nitrogen atom, acting as a monodentate ligand. This change in coordination mode would significantly impact the geometry and electronic structure of the resulting metal complex, leading to different catalytic properties compared to those of complexes with 8-hydroxyquinoline.

However, it is also possible that the carbonyl oxygen of the propanoate group could participate in coordination, leading to a different chelation mode. The involvement of a carbonyl oxygen from an ester group in metal binding has been observed in related systems, such as 8-hydroxyquinoline benzoates. This would create a different sized chelate ring compared to 8-hydroxyquinoline, which would, in turn, affect the stability and catalytic activity of the complex.

The choice of the propanoate group itself can be considered a design element. The length and branching of the alkyl chain of the ester could be varied to introduce specific steric effects or to modify the solubility of the resulting metal complex in different solvent systems.

To illustrate the effect of ligand modification on catalytic performance, consider the following hypothetical data based on known principles of catalysis with 8-hydroxyquinoline derivatives:

| Ligand | Electronic Effect of Substituent | Steric Hindrance | Expected Impact on a Hypothetical Oxidation Reaction |

| 8-hydroxyquinoline | Neutral | Low | Baseline catalytic activity |

| 5-Nitro-8-hydroxyquinoline | Electron-withdrawing | Low | Increased catalytic activity due to more electrophilic metal center |

| 2-Methyl-8-hydroxyquinoline | Electron-donating | High | Decreased activity due to steric hindrance, but potentially increased selectivity |

| This compound | Blocks -OH, potentially coordinating via N and C=O | Moderate | Altered catalytic pathway and selectivity due to change in coordination mode |

Role of this compound, or its Derivatives in Emerging Technologies

Derivatives of 8-Quinolinol are at the forefront of several emerging technologies, most notably in the fields of organic electronics and sensor technology. Their utility in these areas is a direct consequence of their unique photophysical properties, which can be finely tuned through chemical modification.

Organic Light-Emitting Diodes (OLEDs):

Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in OLED technology. rroij.comresearchgate.net Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a classic example of a highly fluorescent and stable complex that has been widely used as an emissive and electron-transporting material in OLEDs. rroij.com The performance of these materials, including their emission color, quantum efficiency, and operational stability, can be systematically improved by modifying the 8-hydroxyquinoline ligand.

For instance, the introduction of substituents on the quinoline ring can alter the energy levels of the molecular orbitals, leading to a shift in the emission wavelength. This allows for the tuning of the emitted color from green to blue or red. Furthermore, the use of mixed-ligand complexes, where the metal center is coordinated to different 8-hydroxyquinoline derivatives, can enhance the thermal stability and morphological properties of the thin films used in OLED devices. scispace.com

The role of this compound in this context would be speculative but intriguing. By blocking the hydroxyl group, the resulting metal complexes would have different electronic and structural properties compared to the traditional 8-hydroxyquinolinates. This could lead to novel emissive materials with different color purities and lifetimes. The propanoate group could also influence the solubility and film-forming properties of the complex, which are critical for the fabrication of high-performance OLEDs.

Fluorescent Chemosensors:

The inherent fluorescence of 8-hydroxyquinoline and its derivatives, which is often enhanced upon complexation with metal ions, makes them excellent candidates for the development of fluorescent chemosensors. rroij.comresearchgate.net These sensors can be designed to be highly selective and sensitive for the detection of specific metal ions in various environments, including biological systems. rroij.com

The design of these chemosensors often involves functionalizing the 8-hydroxyquinoline scaffold with receptor units that can selectively bind to the target analyte. Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, provides a detectable signal.

For this compound, its potential as a fluorescent chemosensor would depend on its ability to interact with analytes and produce a measurable change in its fluorescence. While the traditional metal chelation mechanism is blocked, the molecule could still function as a sensor through other interaction mechanisms. For example, the propanoate ester could be a site for specific interactions, or the molecule's fluorescence could be sensitive to changes in its local environment.

The following table summarizes the role of 8-hydroxyquinoline derivatives in these emerging technologies and the potential implications of using this compound.

| Technology | Role of 8-Hydroxyquinoline Derivatives | Potential Role of this compound |

| OLEDs | Emitting materials, electron-transporting layers. Ligand substitution tunes emission color and device stability. | Could form novel emissive complexes with different photophysical properties. The propanoate group may improve processability. |

| Fluorescent Chemosensors | Highly fluorescent ligands that show changes in emission upon binding to metal ions. | Altered sensing mechanism not reliant on -OH chelation. Potential for sensing different analytes or through different interaction modes. |

Q & A

Basic Research Questions

Q. What are the primary chemical properties of 8-Quinolinol derivatives that make them suitable for metal chelation studies?

- Answer: 8-Quinolinol derivatives, including 8-propanoate, act as bidentate chelators due to their hydroxyl and nitrogen donor atoms, enabling strong coordination with transition metals like Zn²⁺, Cu²⁺, and Fe³⁺. This chelation capacity is critical for applications in fluorescent probes and antimicrobial studies. The planar quinoline ring system enhances stability and electronic properties, facilitating spectroscopic detection (e.g., UV-Vis, fluorescence) .

Q. What spectroscopic methods are recommended for quantifying 8-Quinolinol derivatives in complex matrices?

- Answer: Thin-layer chromatography (TLC) is used for preliminary identification, while spectrophotometry at 410 nm with Fehling’s solution provides quantitative analysis of 8-Quinolinol-metal complexes. For advanced characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended to confirm structural integrity .

Q. How does the substitution pattern at the quinoline ring influence the biological activity of 8-Quinolinol derivatives?

- Answer: Substituents at positions 2, 5, or 7 alter electronic density and steric effects, impacting metal-binding affinity and bioactivity. For example, alkyl groups at position 2 enhance lipophilicity, improving membrane permeability in antimicrobial assays, whereas halogenation at position 5 increases electrophilic reactivity in metal-sensing applications .

Advanced Research Questions

Q. What experimental challenges arise in optimizing regioselectivity during halogenation of 8-Quinolinol?

- Answer: Halogenation (Cl, Br, I) of 8-Quinolinol is solvent- and pH-dependent. Acidic conditions favor substitution at position 5, while basic media shift reactivity to position 7. Iodination exhibits reverse regioselectivity, suggesting a radical-based mechanism. Solvent polarity and halogenating agents (e.g., N-halosuccinimides) must be systematically screened to control product distribution .

Q. How can synthetic protocols for 8-Quinolinol-8-propanoate derivatives be optimized to minimize side reactions?

- Answer: Stepwise synthesis involving methylation, alkylation (e.g., isopropyl lithium), and demethylation reduces side products. Low-temperature alkylation (-78°C) and inert atmospheres prevent undesired ring-opening or oxidation. Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients ensures high yields (>80%) .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of 8-Quinolinol derivatives?

- Answer: Discrepancies arise from variations in assay conditions (pH, metal ion presence) and microbial strains. Standardizing chelation pre-treatment (e.g., pre-incubating derivatives with Zn²⁺) and using time-kill assays instead of MIC values improve reproducibility. Cross-referencing with structural analogs (e.g., 8-amidoquinoline) clarifies structure-activity relationships .

Q. What computational approaches validate the regioselectivity of electrophilic substitutions in 8-Quinolinol derivatives?

- Answer: Molecular orbital (MO) calculations, particularly Hückel and density functional theory (DFT), predict electron density distribution across the quinoline ring. These models align with experimental data, showing higher electrophilic attack susceptibility at positions 5 (acidic conditions) and 7 (basic conditions) due to resonance stabilization of intermediates .

Q. How do researchers validate the purity and stability of 8-Quinolinol-8-propanoate in long-term storage?

- Answer: Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (60–90% RH) monitor degradation via HPLC. Lyophilization or storage in amber vials under nitrogen atmosphere prevents oxidation. Purity thresholds (>98.5%) are confirmed using certified reference standards .

Methodological Notes

- Data Interpretation: Address conflicting results by correlating synthetic conditions (e.g., solvent, catalyst) with analytical outcomes (NMR, HRMS). Use multivariate regression to identify dominant factors in reaction yields .

- Advanced Characterization: Pair fluorescence spectroscopy with X-ray crystallography to resolve metal-ligand coordination geometries in chelates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.